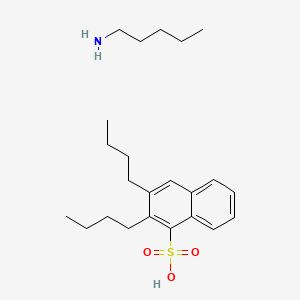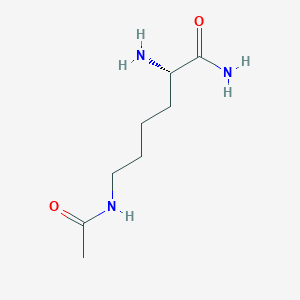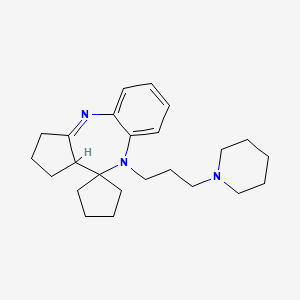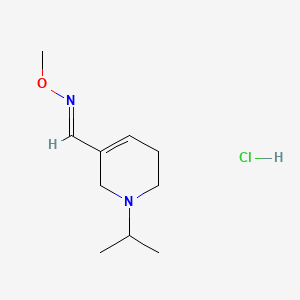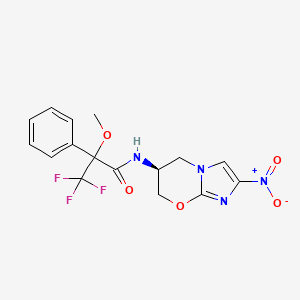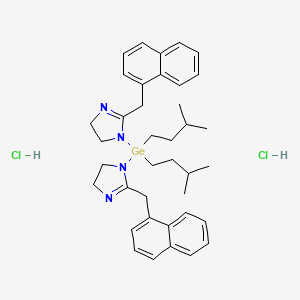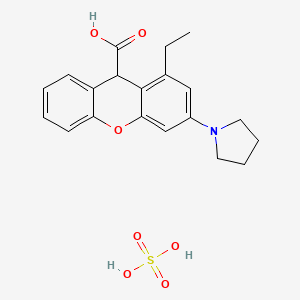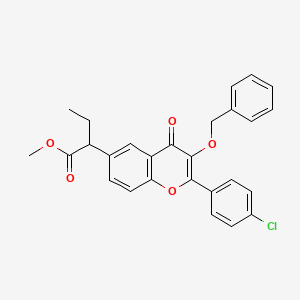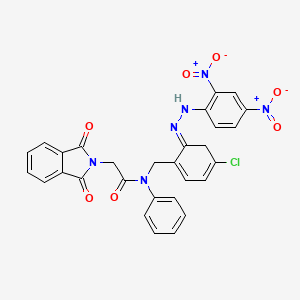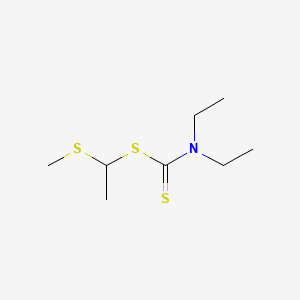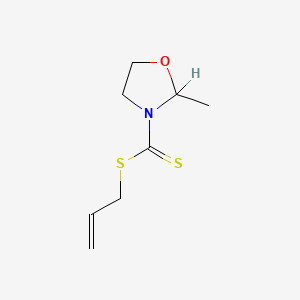
2-Propenyl 2-methyl-3-oxazolidinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenyl 2-methyl-3-oxazolidinecarbodithioate is an organic compound with a unique structure that includes an oxazolidine ring and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenyl 2-methyl-3-oxazolidinecarbodithioate typically involves the reaction of 2-methyl-3-oxazolidine with propenyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Propenyl 2-methyl-3-oxazolidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the propenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxazolidines .
Scientific Research Applications
2-Propenyl 2-methyl-3-oxazolidinecarbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Propenyl 2-methyl-3-oxazolidinecarbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Propenyl 2-methyl-3-oxazolidinecarbodithioate: Unique due to its combination of an oxazolidine ring and a carbodithioate group.
2-Propenyl 2-methyl-3-oxazolidinecarboxylate: Similar structure but with a carboxylate group instead of a carbodithioate group.
2-Propenyl 2-methyl-3-thiazolidinecarbodithioate: Contains a thiazolidine ring instead of an oxazolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
126560-59-6 |
|---|---|
Molecular Formula |
C8H13NOS2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
prop-2-enyl 2-methyl-1,3-oxazolidine-3-carbodithioate |
InChI |
InChI=1S/C8H13NOS2/c1-3-6-12-8(11)9-4-5-10-7(9)2/h3,7H,1,4-6H2,2H3 |
InChI Key |
JSEAHSYKGLAICN-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CCO1)C(=S)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


